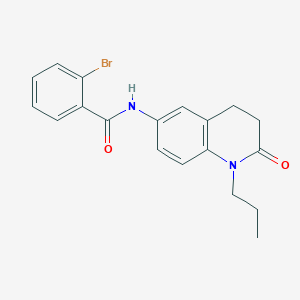

2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

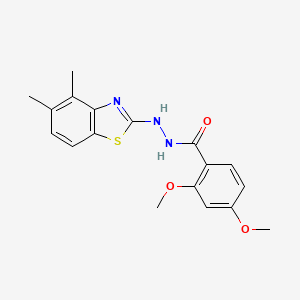

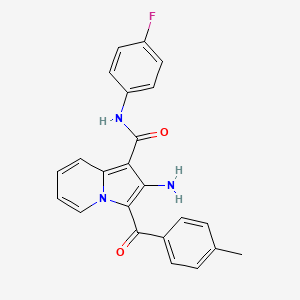

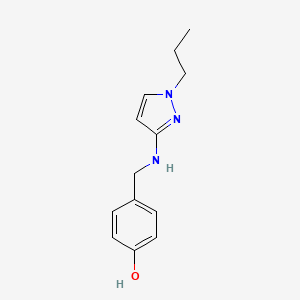

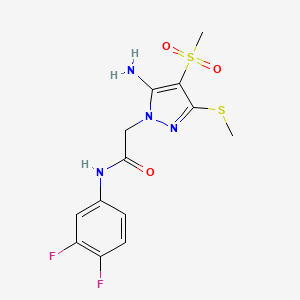

The specific synthesis method for this compound can vary based on laboratory conditions and requirements. Generally, it is synthesized through organic synthetic chemical reactions . Indole derivatives, which are structurally similar to this compound, are often synthesized for their diverse biological activities .Molecular Structure Analysis

The molecular structure of this compound is complex, containing a bromine atom, a propyl group, and a tetrahydroquinoline ring attached to a benzamide group. The structure can be viewed using specialized software .Chemical Reactions Analysis

The specific chemical reactions involving this compound can vary greatly depending on the context. As a versatile compound, it can participate in a variety of reactions, particularly in the field of organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary. It is generally a solid with photochemical properties, meaning it can undergo photo-induced reactions . The boiling point, density, and acidity coefficient (pKa) are predicted to be 394.5±27.0 °C, 1.167±0.06 g/cm3, and 14.89±0.46, respectively .科学的研究の応用

Antiviral and Cytotoxic Activities

Compounds similar to 2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been synthesized and evaluated for their antiviral and cytotoxic activities. For instance, a series of 2,3-disubstituted quinazolin-4(3H)-ones, structurally related to the compound of interest, showed distinct antiviral activity against Herpes simplex and vaccinia viruses, indicating potential applications in antiviral drug development (Selvam et al., 2010).

Synthetic Chemistry Applications

In synthetic chemistry, methods have been developed for the dimerization of aminoquinoline benzamides, which are structurally related to the compound . These methods involve cobalt-promoted reactions and highlight the compound's relevance in constructing complex molecular architectures (Grigorjeva & Daugulis, 2015).

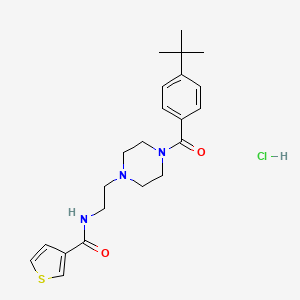

Ligand Design for Receptor Studies

Tetrahydroisoquinolinyl benzamides, closely related to the target compound, have been synthesized and evaluated as ligands for σ receptors. These studies contribute to understanding receptor-ligand interactions and the development of potential therapeutic agents targeting σ receptors (Xu, Lever, & Lever, 2007).

Antimicrobial Activity

Research on quinazolinone derivatives, which share structural features with 2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, has demonstrated antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Alkaloid Synthesis

The compound is also relevant to the synthesis of alkaloids, as demonstrated by the asymmetric syntheses of the Hancock alkaloid family, which rely on a similar tetrahydroquinoline core. This research underscores the compound's significance in synthesizing natural products and exploring their biological activities (Davies et al., 2018).

Safety and Hazards

As a chemical compound, it should be handled in the laboratory according to relevant safety procedures. Contact with skin, inhalation, or ingestion should be avoided, and protective equipment should be worn if necessary. Ventilation should be ensured during handling to avoid the production of harmful gases .

将来の方向性

特性

IUPAC Name |

2-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXAKAPEAINXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2569432.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)

![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2569446.png)

![1-(2-Methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2569453.png)